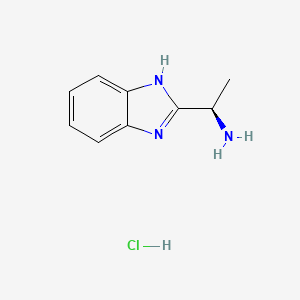

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride (BEH) is a chiral compound belonging to the benzimidazole family of compounds. It is a versatile compound with a broad range of applications in the field of organic synthesis, materials science, and pharmaceutical research. BEH has been used as a starting material for the synthesis of several compounds, including pharmaceuticals and agrochemicals. It is also a common reagent in organic synthesis, as it can be used to form amide bonds and cyclic structures. In addition, BEH has been used as a catalyst in the synthesis of a variety of organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Cancer Research and DNA Interaction : Compounds related to benzimidazole, such as those synthesized by Schiff base condensation involving benzimidazole derivatives, have shown significant interactions with calf thymus DNA and demonstrated substantial in vitro cytotoxic effects against various cancer cell lines. These compounds bind DNA through an intercalative mode, suggesting a potential for the development of novel anticancer agents (Paul et al., 2015).

Antiprotozoal Activity : Benzimidazole derivatives have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing strong activity that surpassed that of metronidazole, a commonly used drug for these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antifungal Properties : Novel benzimidazole-based compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, with some demonstrating significant effectiveness. This suggests their potential application in treating microbial infections (Salahuddin et al., 2017).

Anticorrosive Properties : Benzimidazole motifs have been studied for their anticorrosion characteristics towards mild steel in hydrochloric acid, indicating their potential use in protecting metals from corrosion (Ammal et al., 2018).

Chemical Synthesis and Characterization

Complex Synthesis and Structural Analysis : The synthesis of ruthenium complexes incorporating benzimidazole derivatives demonstrates the versatility of benzimidazole in complex formation, which could be relevant in catalysis and material science research (Singh et al., 2008).

QSAR Studies : Quantitative structure-activity relationship (QSAR) studies involving benzimidazole derivatives aimed at understanding their pharmacological activity have provided insights into designing molecules with specific biological activities (El-kilany et al., 2015).

Propiedades

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHWHWCRHSKBOZ-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712327 |

Source

|

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363166-45-3 |

Source

|

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)

![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)